molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9

2-Amino-3-bromophenol

Cat. No. B111245
Key on ui cas rn: 116435-77-9
M. Wt: 188.02 g/mol
InChI Key: JBNSVEGZVHJLMS-UHFFFAOYSA-N
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Patent
US06291511B1

Procedure details

A solution of 2-amino-3-bromophenol (480 mg, 2.6 mmol), polyphosphoric ester (PPE, 3.4 g) and trifluoroacetic acid (0.88 mL, 11.5 mmol) was heated to 100° C. under a nitrogen atmosphere overnight. A reflux condenser was added as was fresh PPE and the reaction heated to 120° C. for 8 hr. The reaction was cooled and diluted with methylene chloride. The solvent was removed by rotoevaporation. The residue was dissolved in fresh methylene chloride and successively washed with 2N sodium hydroxide solution and saturated salt solution. After drying over anhydrous magnesium sulfate and filtering, the solvent was removed by rotoevaporation. The residue was purified by flash column chromatography in silica gel eluted with 15% acetone in hexanes to yield the title compound (110 mg, 16% yield).
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[F:10][C:11]([F:16])([F:15])[C:12](O)=O>C(Cl)Cl>[Br:8][C:7]1[C:2]2[N:1]=[C:12]([C:11]([F:16])([F:15])[F:10])[O:9][C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
NC1=C(C=CC=C1Br)O
Name
ester
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
0.88 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reflux condenser was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotoevaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in fresh methylene chloride
WASH
Type
WASH
Details
successively washed with 2N sodium hydroxide solution and saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotoevaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography in silica gel
WASH
Type
WASH
Details
eluted with 15% acetone in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1N=C(O2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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